molecular formula C15H17N5O2 B2603561 8-(benzyl(methyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 359712-75-7

8-(benzyl(methyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2603561
CAS No.: 359712-75-7
M. Wt: 299.334
InChI Key: DLHBSSBLBWPDAV-UHFFFAOYSA-N
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Description

8-(benzyl(methyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound is structurally related to caffeine and theophylline, which are well-known for their stimulant effects. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 8-(benzyl(methyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of theobromine (3,7-dimethylxanthine) with benzyl chloride in the presence of a base such as potassium carbonate. This reaction yields 8-benzyltheobromine, which is then methylated using methyl iodide to produce the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

8-(benzyl(methyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl moiety, forming different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(benzyl(methyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a model compound in studying purine derivatives and their reactivity.

    Biology: The compound is investigated for its potential effects on cellular processes, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(benzyl(methyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with various molecular targets, including adenosine receptors and phosphodiesterases. By binding to these targets, the compound can modulate signaling pathways, leading to changes in cellular activity. For example, inhibition of phosphodiesterases results in increased levels of cyclic AMP, which can affect numerous physiological processes.

Comparison with Similar Compounds

8-(benzyl(methyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is similar to other purine derivatives such as caffeine, theophylline, and theobromine. its unique benzyl(methyl)amino substitution distinguishes it from these compounds, providing different pharmacological properties and potential applications. Similar compounds include:

    Caffeine: A well-known stimulant found in coffee and tea.

    Theophylline: Used in the treatment of respiratory diseases like asthma.

    Theobromine: Found in chocolate and has mild stimulant effects.

The uniqueness of this compound lies in its specific substitution pattern, which offers distinct biological activities and research opportunities.

Properties

IUPAC Name

8-[benzyl(methyl)amino]-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-18(9-10-7-5-4-6-8-10)14-16-12-11(19(14)2)13(21)17-15(22)20(12)3/h4-8H,9H2,1-3H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHBSSBLBWPDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359712-75-7
Record name 8-(BENZYL(METHYL)AMINO)-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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